Octahydrofuro[3,4-c]pyridine hydrochloride
Description
Octahydrofuro[3,4-c]pyridine (B3008536) hydrochloride is a bicyclic heterocyclic compound. It belongs to the broader class of furopyridines, which are characterized by a fused furan (B31954) and pyridine (B92270) ring. The "octahydro" prefix indicates that the bicyclic system is fully saturated, and the "hydrochloride" denotes that it is presented as a salt with hydrochloric acid, which typically enhances its stability and solubility in aqueous solutions. Research into this and similar compounds is driven by the diverse biological activities observed in molecules containing fused heterocyclic scaffolds.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C7H14ClNO |
|---|---|
Molecular Weight |
163.64 g/mol |
IUPAC Name |
1,3,3a,4,5,6,7,7a-octahydrofuro[3,4-c]pyridine;hydrochloride |
InChI |
InChI=1S/C7H13NO.ClH/c1-2-8-3-7-5-9-4-6(1)7;/h6-8H,1-5H2;1H |
InChI Key |
YIFFNLBQRNYTMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2C1COC2.Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Octahydrofuro 3,4 C Pyridine Hydrochloride and Derivative Structures
Stereoselective Synthesis Approaches to Octahydrofuro[3,4-c]pyridine (B3008536) Frameworks
Achieving stereocontrol is paramount in the synthesis of complex molecules like octahydrofuro[3,4-c]pyridine, which contains multiple chiral centers. The absolute and relative stereochemistry of these centers profoundly influences the molecule's biological activity and physical properties. This section explores several key strategies for establishing the desired stereochemistry in the piperidine (B6355638) portion of the fused ring system.
Asymmetric Michael Addition Strategies
Asymmetric Michael additions, or conjugate additions, are powerful carbon-carbon or carbon-nitrogen bond-forming reactions that can create stereocenters with high enantioselectivity. In the context of the octahydrofuro[3,4-c]pyridine framework, the intramolecular aza-Michael reaction is particularly relevant for constructing the chiral piperidine ring.
This approach typically involves a nitrogen-containing nucleophile tethered to a Michael acceptor. The cyclization is mediated by a chiral catalyst that directs the formation of one enantiomer over the other. Organocatalysis has emerged as a dominant tool in this area, with chiral phosphoric acids (CPAs) and cinchona alkaloid-derived amines being particularly effective. For instance, CPAs can activate α,β-unsaturated thioesters toward nucleophilic attack by a tethered carbamate (B1207046) through a network of hydrogen bonds, facilitating a highly enantioselective 6-endo-trig cyclization to yield substituted piperidines. Similarly, chiral primary amines derived from cinchona alkaloids can catalyze intramolecular aza-Michael additions of enone carbamates, often in the presence of an acid co-catalyst, to produce 2-substituted piperidines with excellent enantiomeric excess (ee).
These methods provide a robust pathway to chiral piperidine intermediates that are suitably functionalized for subsequent annulation of the tetrahydrofuran (B95107) ring.
Table 1: Organocatalysts in Asymmetric Aza-Michael Cyclizations for Piperidine Synthesis This table is generated based on representative data from the field of organocatalytic piperidine synthesis and illustrates the types of results achievable with these methods.
| Catalyst Type | Michael Acceptor | Product Type | Yield (%) | Enantiomeric Excess (% ee) |
|---|---|---|---|---|
| Chiral Phosphoric Acid (CPA) | α,β-Unsaturated Thioester | 3-Spiropiperidine | 75-87 | 92-94 |
| Cinchona-derived Primary Amine | Enone Carbamate | 2-Substituted Piperidine | 80-95 | 95-99 |
| Chiral Squaramide | 4-Tosylaminobut-2-enoate | Spiro[pyrrolidine-3,3'-oxindole] (via cascade) | 72-99 | >99 |
Intramolecular Alkoxide Exchange and Hydrogenation Sequences
A direct and logical pathway to the saturated octahydrofuro[3,4-c]pyridine core involves the formation of the piperidine ring followed by the cyclization of the furan (B31954) ring. A key sequence in this strategy is the hydrogenation of a pyridine (B92270) precursor followed by an intramolecular cyclization.
The synthesis can commence with pyridine-3,4-dicarboxylic acid, a readily available starting material. The first step is the reduction of the two carboxylic acid groups to their corresponding alcohols, yielding pyridine-3,4-dimethanol. This transformation can be achieved using standard reducing agents like lithium aluminum hydride or borane (B79455) complexes.
Subsequently, the aromatic pyridine ring must be reduced to a piperidine ring. The catalytic hydrogenation of pyridines is a well-established but often challenging transformation due to the aromatic stability and potential for catalyst poisoning by the nitrogen atom. asianpubs.org This reduction frequently requires catalysts such as platinum oxide (PtO2), rhodium on carbon (Rh/C), or ruthenium-based systems, often under acidic conditions and elevated hydrogen pressure to overcome the aromaticity. asianpubs.orgresearchgate.net The use of an acid protonates the pyridine nitrogen, facilitating the hydrogenation process. researchgate.net This step converts pyridine-3,4-dimethanol into the crucial intermediate, piperidine-3,4-dimethanol, establishing the saturated heterocyclic core.
The final step is the formation of the fused tetrahydrofuran ring. This is accomplished through an intramolecular dehydrative cyclization of the 1,2-diol system of piperidine-3,4-dimethanol. This type of reaction is typically catalyzed by a Brønsted or Lewis acid, which protonates one of the hydroxyl groups, converting it into a good leaving group (water). The remaining hydroxyl group then acts as an intramolecular nucleophile, attacking the adjacent carbon and displacing the water molecule to close the five-membered furan ring. This reaction is analogous to an intramolecular Williamson ether synthesis, effectively proceeding through an intermediate that can be considered an alkoxide or its protonated equivalent. The stereochemistry of the diol precursor dictates the final stereochemistry of the fused ring system.
Enzymatic Resolution Techniques for Enantiopure Intermediates
To obtain the final product as a single enantiomer, the introduction of chirality early in the synthetic sequence is often the most efficient strategy. Enzymatic kinetic resolution is a powerful technique for separating racemates of key chiral intermediates. Hydrolases, such as lipases and esterases, are frequently employed due to their high stereoselectivity, mild reaction conditions, and environmental compatibility.
A highly relevant application of this technique is the resolution of a racemic dialkyl-1-alkylcarbonylpiperidine-2,3-dicarboxylate. chemrxiv.org This piperidine derivative serves as a precursor to the fused bicyclic core. In this process, an enzyme, such as a lipase, selectively hydrolyzes one enantiomer of the racemic diester to its corresponding monoester, while leaving the other enantiomer unreacted. chemrxiv.org
For example, the enzymatic hydrolysis of a racemic dimethyl (2R,3S/2S,3R)-1-acetylpiperidine-2,3-dicarboxylate can be performed in a phosphate (B84403) buffer. The enzyme selectively acts on one enantiomer, allowing for the separation of the resulting chiral mono-acid from the unreacted chiral diester. This provides access to both enantiomers of the precursor with high optical purity. chemrxiv.org The resolved, enantiopure intermediate can then be advanced through subsequent chemical transformations, such as reduction of the ester groups and cyclization, to yield the enantiomerically pure octahydrofuro[3,4-c]pyridine hydrochloride.
Table 2: Example of Enzymatic Resolution of a Piperidine Precursor Data derived from patent literature describing the synthesis of related chiral scaffolds. chemrxiv.org
| Substrate | Enzyme | Reaction Type | Product 1 (Unreacted) | Product 2 (Hydrolyzed) | Optical Purity |
|---|---|---|---|---|---|
| (±)-Dimethyl 1-acetylpiperidine-2,3-dicarboxylate | Lipase | Selective Hydrolysis | (-)-Dimethyl ester | (+)-Mono-acid | >99% ee |
Cyclization Strategies for Fused Pyridine Ring Systems
The construction of the pyridine ring itself is a cornerstone of heterocyclic chemistry. When this ring is fused to another, as in the octahydrofuro[3,4-c]pyridine system, the synthetic strategies must be carefully chosen. This section reviews modern methods for building the pyridine ring and for transforming the existing furan ring into other fused heterocyclic systems.
Paal-Knorr Condensation Analogues for Pyrrole (B145914) Integration
The Paal-Knorr synthesis is a classic and reliable method for constructing five-membered heterocycles like furans, thiophenes, and pyrroles from a 1,4-dicarbonyl compound. nih.gov This reaction can be adapted in a clever way to transform the furan ring of a furo[3,4-c]pyridine (B3350340) derivative into a pyrrole ring, thus creating a pyrrolo[3,4-c]pyridine scaffold.
This strategy involves an initial acid-catalyzed hydrolysis of the fused furan ring system. nih.gov The furan acts as a masked 1,4-dicarbonyl compound. Under acidic conditions, the ether linkage is cleaved, and the ring opens to form a 3-(2-oxopropyl)piperidin-4-one derivative. nih.gov This intermediate contains the requisite 1,4-dicarbonyl functionality.
Once the 1,4-diketone is formed, it can be reacted in a one-pot manner with a primary amine or an ammonia (B1221849) source (like ammonium (B1175870) acetate) to initiate the Paal-Knorr pyrrole synthesis. nih.govnih.gov The reaction proceeds via the formation of a hemiaminal, followed by attack of the nitrogen on the second carbonyl group and subsequent dehydration to form the aromatic pyrrole ring. nih.gov This sequence effectively replaces the oxygen atom of the original furan ring with a nitrogen atom, providing access to a diverse range of N-substituted pyrrolo-fused derivatives.
Ruthenium-Catalyzed Reactions for Ring Construction
Modern transition-metal catalysis offers powerful and efficient methods for constructing complex ring systems with high regioselectivity. Ruthenium-catalyzed reactions have proven particularly useful for the synthesis of substituted pyridines. One notable strategy is a ruthenium-catalyzed cycloisomerization followed by a 6π-electrocyclization.
This method begins with readily available propargyl diynols. In the presence of a ruthenium catalyst, such as [CpRu(CH₃CN)₃]PF₆, these precursors undergo a cycloisomerization to form α,β,γ,δ-unsaturated aldehydes or ketones. These dienone or dienal intermediates are then condensed with an amine source to generate a 1-azatriene. The 1-azatriene subsequently undergoes a thermal or microwave-assisted 6π-electrocyclization to form a dihydropyridine (B1217469) intermediate, which then dehydrates to yield the final, fully aromatic pyridine ring.
This sequence allows for the construction of highly substituted pyridines with excellent control over the placement of substituents, a feature that is often difficult to achieve with classical condensation methods. The reaction tolerates a broad range of functional groups and can be performed in a one-pot fashion, enhancing its synthetic utility for creating complex pyridine-containing molecules, including derivatives related to the furo[3,4-c]pyridine family.
Table 3: Ruthenium-Catalyzed Pyridine Synthesis via Cycloisomerization/6π-Cyclization This table presents representative examples of the reaction scope and conditions.
| Diynol Precursor | Amine Source | Conditions for Cyclization | Product | Yield (%) |
|---|---|---|---|---|
| Secondary Propargyl Diynol | NH₂OMe·HCl | Microwave, 150 °C, 1 h | Polysubstituted Pyridine | 98 |
| Primary Propargyl Diynol | NH₂OMe·HCl | Toluene, 150 °C, 4 h | Polysubstituted Pyridine | 95 |
| Diynol with ether tether | NH₂OBn·HCl | Toluene, 110 °C, 24 h | Oxygenated Pyridine | 85 |
Intramolecular Addition Reactions Mediated by N-Bromosuccinimide
N-Bromosuccinimide (NBS) is a versatile reagent in organic synthesis, primarily used for radical substitution and electrophilic addition reactions. researchgate.netwikipedia.org In the context of forming the octahydrofuro[3,4-c]pyridine core, NBS can mediate a key intramolecular cyclization step. This strategy typically involves a suitably designed precursor, such as an N-substituted piperidine bearing an unsaturated side chain with a terminal alcohol.
The reaction is proposed to proceed via an initial electrophilic addition of bromine (from NBS) to the alkene, forming a bromonium ion intermediate. The pendant hydroxyl group then acts as an intramolecular nucleophile, attacking the bromonium ion to forge the furan ring. This type of reaction, known as a bromocyclization, is a powerful method for constructing cyclic ethers. Subsequent reductive debromination would yield the saturated octahydrofuro[3,4-c]pyridine skeleton. Alternatively, NBS can act as an oxidant in tandem with other reagents to facilitate cyclization of amino alcohol precursors. organic-chemistry.orgrsc.org
The efficiency of the NBS-mediated cyclization is influenced by several factors, including the substrate's stereochemistry, the solvent, and the reaction temperature. The choice of the nitrogen protecting group (PG) is also critical, as it must be stable to the reaction conditions and allow for eventual deprotection to form the hydrochloride salt.
Table 1: Hypothetical Conditions for NBS-Mediated Intramolecular Cyclization This table presents plausible reaction parameters based on known NBS reactivity.
| Entry | Precursor Structure | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | N-Benzyl-4-allyl-4-(hydroxymethyl)piperidine | Acetonitrile (MeCN) | 0 to 25 | 4 | 75 |
| 2 | N-Boc-4-allyl-4-(hydroxymethyl)piperidine | Dichloromethane (DCM) | 0 | 6 | 82 |
| 3 | N-Cbz-4-allyl-4-(hydroxymethyl)piperidine | Tetrahydrofuran (THF) | 25 | 3 | 78 |
Multicomponent Reactions for Scaffold Assembly
Multicomponent reactions (MCRs) offer a highly efficient pathway to complex molecular scaffolds by combining three or more reactants in a single step, thereby reducing waste and saving time. rsc.org While a direct MCR for the saturated octahydrofuro[3,4-c]pyridine core is not prominently documented, MCR strategies are widely used to assemble various isomeric and related furo-pyridine systems, which can then be subjected to reduction to obtain the desired saturated core.
One notable example is the Groebke–Blackburn–Bienaymé (GBB) reaction, a three-component process involving a heterocyclic amidine, an aldehyde, and an isonitrile. nih.govresearchgate.net In certain cases, using specific aldehydes like pyridoxal (B1214274) can lead to the formation of a furo[2,3-c]pyridine (B168854) skeleton. nih.gov Other MCRs have been developed to synthesize different furo-pyridine isomers, such as furo[3,4-e]pyrazolo[3,4-b]pyridine-5-ones from the reaction of an aldehyde, 5-aminopyrazole, and tetronic acid. researchgate.net These reactions demonstrate the power of MCRs in rapidly building the fundamental bicyclic framework, which can be a precursor to the target molecule.
Table 2: Examples of Multicomponent Reactions for Furo-Pyridine Scaffolds
| Reaction Name/Type | Components | Resulting Scaffold | Reference |
| Groebke–Blackburn–Bienaymé (GBB) | 2-Aminopyridine, Pyridoxal, Isocyanide | Furo[2,3-c]pyridine | nih.gov |
| Hantzsch-type Cyclocondensation | Aldehyde, Ketoester, Enamino ester | Pyrido[2,3-d]pyrimidine | researchgate.net |
| Three-Component Reaction | Aldehyde, 5-Aminopyrazole, Tetronic Acid | Furo[3,4-e]pyrazolo[3,4-b]pyridine | researchgate.netresearchgate.net |
| Three-Component Condensation | Imidazole N-oxide, Arylglyoxal, 3-Ketonitrile | Furo[2,3-b]pyridine | rsc.org |
Derivatization from Precursor Structures and Aromatization Studies
Derivatization: Once the octahydrofuro[3,4-c]pyridine core is synthesized, derivatization is crucial for creating libraries of compounds for structure-activity relationship (SAR) studies. The secondary amine within the scaffold is a primary site for functionalization. Standard reactions such as N-alkylation, N-acylation, and reductive amination can be employed to introduce a wide array of substituents. For instance, studies on the related tetrahydrofuro[3,2-c]pyridine system have demonstrated straightforward N-acetylation using acetyl chloride and N-methylation with sodium hydride and methyl iodide. nih.govbeilstein-journals.org More advanced methods, such as Buchwald-Hartwig amination or Suzuki-Miyaura cross-coupling on halogenated precursors, can be used to introduce aryl or heteroaryl groups, as shown in the functionalization of related pyrazolo[3,4-c]pyridines. researchgate.netrsc.org
Aromatization Studies: The conversion of the saturated octahydrofuro[3,4-c]pyridine ring system to its aromatic counterpart, furo[3,4-c]pyridine, is a valuable transformation for accessing a different chemical space. This process typically requires oxidation. Common methods include dehydrogenation using a metal catalyst like palladium on carbon (Pd/C) at high temperatures or employing chemical oxidants. Studies on related dihydropyridine systems show successful aromatization using reagents like n-butyltriphenylphosphonium peroxodisulfate. researchgate.net Furthermore, acid-promoted dehydration and aromatization sequences have been reported for the synthesis of benzofuro[2,3-b]pyridines from hydroxylated precursors. acs.org The choice of method depends on the substituents present on the scaffold, as harsh conditions can lead to undesired side reactions.
Table 3: Summary of Potential Derivatization and Aromatization Reactions
| Transformation | Reagents and Conditions | Functional Group Introduced / Product |
| N-Acylation | Acetyl chloride, Triethylamine, DCM | N-Acetyl |
| N-Alkylation | Methyl iodide, NaH, THF | N-Methyl |
| Aromatization (Oxidation) | Pd/C, High Temperature | Furo[3,4-c]pyridine |
| Aromatization (Acid-Catalyzed) | HCl or H₂SO₄, Heat (from a dihydroxy precursor) | Furo[3,4-c]pyridine |
Optimization of Reaction Conditions and Yield for this compound Synthesis
Achieving a high yield of the final product, this compound, requires careful optimization of the synthetic route's final steps, which typically include the deprotection of the nitrogen atom and subsequent salt formation. Drawing parallels from the synthesis of the isomeric tetrahydrofuro[3,2-c]pyridines, acid-catalyzed cyclization is a key step where optimization is critical. nih.gov
Key parameters for optimization include the choice of acid catalyst, solvent, temperature, and reaction time. For instance, a study on a Pictet-Spengler cyclization to form a related furo-pyridine found that a mixture of acetic acid and hydrochloric acid was superior to other catalysts like TsOH. nih.gov The temperature must be controlled to balance reaction rate with the formation of byproducts from decomposition or "tarring," which is common in acid-catalyzed reactions involving furan rings. nih.govbeilstein-journals.org
The final step involves the formation of the hydrochloride salt. This is typically achieved by treating the free base form of the octahydrofuro[3,4-c]pyridine with a solution of hydrogen chloride (HCl) in an appropriate solvent, such as diethyl ether or 1,4-dioxane. The hydrochloride salt often has improved stability and crystallinity compared to the free base, facilitating purification by recrystallization. The optimization process ensures that the final product is obtained with high purity and in a maximized, reproducible yield.
Table 4: Optimization Parameters for a Generic Acid-Catalyzed Furo-Pyridine Synthesis Based on data from the synthesis of tetrahydrofuro[3,2-c]pyridines. nih.gov
| Entry | Catalyst (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | HCl (2.0) | MeCN | 50 | 1.5 | 26 |
| 2 | TsOH (1.0) | Toluene | 110 | 5.5 | <5 |
| 3 | AcOH/HCl | AcOH | 25 | 48 | 62 |
| 4 | AcOH/HCl | AcOH | 70 | 3.5 | 65 |
| 5 | AcOH/HCl | AcOH | 70 | 5.0 | 67 |
Structure Activity Relationship Sar Studies and Rational Design of Octahydrofuro 3,4 C Pyridine Derivatives
Influence of Substituent Variation on Biological Activity Profiles
The biological activity of octahydrofuro[3,4-c]pyridine (B3008536) derivatives is significantly influenced by the nature and position of various substituents. For the related dihydrofuro[3,4-c]pyridine core, it has been observed that methoxy (B1213986) substitution on a tethered 2-benzofuran ring can be beneficial for activity. Specifically, 4-, 5-, 6-, and 7-methoxy analogues demonstrated improved potency in certain assays compared to the unsubstituted counterpart. nih.gov
In a broader context of pyridine (B92270) derivatives, the introduction of specific functional groups has been shown to enhance antiproliferative activity. The presence of -OCH3, -OH, -C=O, and -NH2 groups can lead to lower IC50 values against various cancer cell lines. Conversely, the addition of halogen atoms or bulky groups tends to diminish this activity.
For a series of thioalkyl derivatives of pyridine, specific substitutions have been linked to a range of neuropsychotropic effects. Compounds featuring a 6-amino-2-thioalkyl-4-phenylnicotinate structure have demonstrated notable anxiolytic and sedative properties. Furthermore, the incorporation of a 2-({2-[(diphenylmethyl)amino]-2-oxoethyl}thio)-4-phenyl-6-pyrrolidin-1-ylnicotinate moiety resulted in anxiolytic activity surpassing that of diazepam. These derivatives also exhibited significant antidepressant effects, highlighting the diverse pharmacological outcomes achievable through targeted substituent modifications.
Below is an interactive data table summarizing the influence of substituent variation on the biological activity of select pyridine derivatives.
| Scaffold | Substituent | Biological Activity | Key Findings |
| Dihydrofuro[3,4-c]pyridine | 4-, 5-, 6-, or 7-methoxy on 2-benzofuran | Perforin Inhibition | Methoxy substitution was generally beneficial for activity. nih.gov |
| Dihydrofuro[3,4-c]pyridine | Lactam instead of lactone | Perforin Inhibition | Replacement of the lactone with a lactam resulted in a loss of activity. nih.gov |
| General Pyridine Derivatives | -OCH3, -OH, -C=O, -NH2 | Antiproliferative | These groups generally enhanced antiproliferative activity. |
| General Pyridine Derivatives | Halogen atoms, bulky groups | Antiproliferative | These groups generally decreased antiproliferative activity. |
| 6-amino-4-phenyl-2-thio-2H-thiopyran-5-carboxylic acid ethyl ester | Thioalkyl groups | Neurotropic | Exhibited anticonvulsant, anxiolytic, and antidepressant effects. |
| 2-({2-[(diphenylmethyl)amino]-2-oxoethyl}thio)-4-phenyl-6-pyrrolidin-1-ylnicotinate | Diphenylmethylamino, pyrrolidinyl | Anxiolytic | Showed anxiolytic activity greater than diazepam. |
Stereochemical Determinants of Pharmacological Efficacy
The stereochemistry of the octahydrofuro[3,4-c]pyridine scaffold is a critical determinant of its pharmacological efficacy. The chiral centers within the molecule give rise to multiple stereoisomers, each of which can interact differently with biological targets. While specific studies on the enantiomers of octahydrofuro[3,4-c]pyridine hydrochloride are not extensively detailed in the available literature, the principles of stereochemistry in drug action are well-established and highly relevant.
For instance, in a study of chiral pyridine-3-sulfonamide (B1584339) derivatives, the R- and S-isomers displayed differential inhibitory activity against PI3Kα kinase, with IC50 values of 1.08 and 2.69 μM, respectively. researchgate.net This demonstrates that the specific three-dimensional arrangement of atoms can significantly impact the binding affinity of a molecule to its target enzyme. Molecular docking studies of these enantiomers revealed different binding modes within the active site, providing a structural basis for the observed difference in potency. researchgate.net
Scaffold Modifications and Isomeric Diversification (e.g., Furo[3,4-c] vs. Furo[3,4-b] Pyridine Fusions)
Modification of the core octahydrofuro[3,4-c]pyridine scaffold and exploration of its isomeric forms are key strategies in the rational design of new therapeutic agents. The arrangement of the furan (B31954) and pyridine rings, such as in furo[3,4-c] versus furo[3,4-b] isomers, can lead to significant differences in biological activity.
For example, derivatives of furo[3,4-c]pyridine-3-ones have been investigated as inhibitors of the constitutive proteasome. nih.gov Specific substitutions at the C(1) and C(4) positions of this scaffold were found to confer site-specific inhibition. nih.gov In contrast, research on furo[3,4-b]pyridine derivatives has highlighted their potential in other therapeutic areas, such as oncology and neurology, with substituents like trifluoromethylphenyl groups being explored to enhance properties like lipophilicity and metabolic stability.
Computational Chemistry Approaches in Scaffold Optimization
Computational chemistry plays a vital role in the optimization of the octahydrofuro[3,4-c]pyridine scaffold. Techniques such as quantitative structure-activity relationship (QSAR) analysis and molecular docking are employed to understand the interactions between ligands and their biological targets, thereby guiding the design of more potent and selective derivatives.
For different but related fused pyridine systems, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully used to build models that correlate the structural features of the compounds with their biological activities. These models provide insights into the steric and electrostatic requirements for optimal target interaction, which can then be used to predict the activity of novel, un-synthesized analogs.
Molecular docking studies have been instrumental in elucidating the binding modes of pyridine-based inhibitors. For example, docking simulations of pyridine-3-sulfonamide enantiomers into the active site of PI3Kγ helped to explain the observed differences in their inhibitory potency. researchgate.net Similar computational approaches can be applied to the octahydrofuro[3,4-c]pyridine scaffold to rationalize SAR data and guide the design of next-generation compounds with improved pharmacological properties.
Molecular Interaction Studies and Ligand Target Dynamics of Octahydrofuro 3,4 C Pyridine Hydrochloride
Molecular Docking Simulations for Predicted Binding Affinities
Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the absence of specific docking studies for Octahydrofuro[3,4-c]pyridine (B3008536) hydrochloride, research on analogous furo[3,4-c]pyridine (B3350340) derivatives provides valuable insights. For instance, a study on a series of C(4) and C(1) derivatives of nor-cerpegin (1,1-dimethyl furo[3,4-c]pyridine-3-one) investigated their inhibitory effects on the 20S constitutive proteasome (c20S) and immunoproteasome (i20S). nih.gov
One of the most effective compounds, a benzylamino-substituted furopyridine derivative, was identified as a site-specific inhibitor of the c20S proteasome. nih.gov In silico docking assays of this compound at the catalytic site of the immunoproteasome revealed a lack of the typical binding poses observed at the constitutive proteasome site, suggesting a basis for its specificity. nih.gov Another related compound, a thieno[2,3-d]pyrimidine-4-one, exhibited mild, site-specific inhibition of both proteasome types. nih.gov Docking studies indicated nearly identical binding poses in both the c20S and i20S, which did not favor a nucleophilic attack, explaining its moderate activity. nih.gov
These findings highlight how molecular docking can elucidate the structural basis for the activity and selectivity of compounds with a furo[3,4-c]pyridine core, offering a predictive framework for the binding affinities of related molecules like Octahydrofuro[3,4-c]pyridine hydrochloride.
Table 1: Predicted Binding Affinities of Furo[3,4-c]pyridine Analogs
| Compound | Target | Predicted Binding Affinity (IC50) | Key Docking Observations |
|---|---|---|---|
| Benzylamino-substituted furopyridine derivative | c20S Proteasome | 600 nM | Specific binding poses observed at the constitutive proteasome site. |
| Thieno[2,3-d]pyrimidine-4-one derivative | c20S and i20S Proteasomes | 9.9 µM (c20S), 6.7 µM (i20S) | Nearly identical binding poses in both proteasome types. |
Molecular Dynamics Simulations of Ligand-Receptor Complexes
Molecular dynamics (MD) simulations offer a deeper understanding of the dynamic behavior of ligand-receptor complexes over time, providing insights into their stability and conformational changes. While specific MD simulation data for this compound is not available, studies on related heterocyclic compounds can serve as a proxy.
In a study of novel 4H-pyrano[3,2-c]pyridine analogues as potential inhibitors of sterol 14α-demethylase (CYP51), MD simulations were conducted to compare the binding stability of the most potent compound with a known inhibitor, epoxiconazole. The simulations indicated that the binding free energy of the pyranopyridine derivative to CYP51 was -35.4 kcal/mol, suggesting a more stable complex compared to epoxiconazole, which had a binding free energy of -27.6 kcal/mol. nih.gov
Similarly, research on pyrrolopyridine derivatives as Janus kinase 1 (JAK1) inhibitors utilized MD simulations to study protein-inhibitor interactions. nankai.edu.cn The simulations, run for a duration that allows for the observation of significant conformational changes, helped to understand the stability of the ligand within the binding pocket and the key interactions that maintain the complex. nankai.edu.cn
These examples demonstrate the utility of MD simulations in validating docking results and providing a dynamic picture of the ligand-receptor interactions, which would be crucial in assessing the stability of this compound with its biological target.
Table 2: Molecular Dynamics Simulation Parameters for Analogous Compounds
| Compound Class | Target Protein | Simulation Duration | Key Findings |
|---|---|---|---|
| 4H-Pyrano[3,2-c]pyridine analogues | CYP51 | Not Specified | Compound 7a formed a more stable complex than the reference inhibitor. nih.gov |
| Pyrrolopyridine derivatives | JAK1 | Not Specified | Provided insights into protein-inhibitor interactions and complex stability. nankai.edu.cn |
MM-GBSA Binding Energy Calculations for Derivative Interactions
The Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) method is a popular approach to estimate the free energy of binding of a ligand to a protein. This technique can provide more accurate predictions of binding affinity than docking scores alone.
For a series of pyrrolopyridine derivatives targeting JAK1, the binding energy of the most active compound was calculated using the MM-PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) method, a similar approach to MM-GBSA. The total binding energy was found to be -113.9 kJ/mol, with significant contributions from van der Waals and electrostatic interactions. nankai.edu.cn A second simulation of the same compound yielded a comparable binding energy of -110 kJ/mol, indicating the robustness of the calculation. nankai.edu.cn
In another study on pyridine-bridged analogues of combretastatin-A4, the MM-GBSA approach was used to calculate the binding free energies of the most potent compounds with tubulin. The calculated binding energies correlated well with the experimentally determined IC50 values, demonstrating the predictive power of this method. nih.gov For instance, the binding energies for three potent analogues were calculated to be -71.24, -66.72, and -49.54 kcal/mol, respectively. nih.gov
These studies underscore the importance of MM-GBSA and MM-PBSA calculations in refining the understanding of ligand-receptor interactions and providing a quantitative measure of binding affinity, a step that would be essential in the preclinical assessment of this compound.
Table 3: MM-PBSA/GBSA Binding Energy Calculations for Analogous Compounds
| Compound Class | Target Protein | Binding Energy (kJ/mol or kcal/mol) | Major Contributing Forces |
|---|---|---|---|
| Pyrrolopyridine derivative | JAK1 | -113.9 kJ/mol | Van der Waals and electrostatic interactions. nankai.edu.cn |
| Pyridine-bridged combretastatin-A4 analogue (4h) | Tubulin | -71.24 kcal/mol | Not specified. nih.gov |
| Pyridine-bridged combretastatin-A4 analogue (4s) | Tubulin | -66.72 kcal/mol | Not specified. nih.gov |
Biophysical Characterization of Molecular Recognition
Biophysical techniques provide experimental validation of computational predictions and offer detailed insights into the thermodynamics and kinetics of ligand-receptor interactions. Commonly used methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Isothermal Titration Calorimetry (ITC), and Surface Plasmon Resonance (SPR).
NMR spectroscopy can be used to study ligand binding by observing changes in the chemical shifts of the protein or the ligand upon complex formation. anu.edu.au These chemical shift perturbations can identify the binding site and provide information about the strength of the interaction. researchgate.net
Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS). nankai.edu.cn This provides a complete thermodynamic profile of the molecular interaction.
Surface Plasmon Resonance (SPR) is a label-free technique that monitors the binding of a ligand to a target immobilized on a sensor surface in real-time. nih.gov SPR experiments can determine the association (ka) and dissociation (kd) rate constants, from which the binding affinity (Kd) can be calculated. nih.gov
While these techniques are instrumental in drug discovery and development, a review of the scientific literature did not yield specific biophysical characterization studies for this compound or its close structural analogs. The application of these methods would be a critical next step in validating the computational predictions and fully characterizing the molecular recognition profile of this compound.
Prospects in Chemical Biology and Drug Discovery Research Utilizing the Octahydrofuro 3,4 C Pyridine Scaffold
Development of Octahydrofuro[3,4-c]pyridine (B3008536) Hydrochloride as a Chemical Probe
The development of chemical probes is crucial for dissecting complex biological pathways and validating novel drug targets. The octahydrofuro[3,4-c]pyridine hydrochloride scaffold presents a promising starting point for the design of such probes. Its rigid, conformationally constrained structure can be strategically functionalized to introduce reporter groups, such as fluorescent tags or biotin (B1667282) moieties, without significantly altering its core binding properties.
Researchers are exploring the synthesis of derivatives where specific positions on the bicyclic ring are amenable to chemical modification. These modifications would allow for the attachment of various functionalities, enabling the resulting probes to be used in a range of biochemical and cellular assays. For instance, a fluorescently labeled octahydrofuro[3,4-c]pyridine derivative could be employed in high-throughput screening campaigns to identify novel protein targets or in cellular imaging studies to visualize the subcellular localization of its binding partners.
While specific examples of this compound being used as a chemical probe are still emerging in the literature, the foundational principles of chemical probe design strongly support its potential in this area. The hydrochloride salt form often enhances aqueous solubility, a desirable property for biological experiments.
Role as a Privileged Scaffold for Novel Drug Lead Identification and Optimization
The concept of "privileged scaffolds" refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them valuable starting points for drug discovery programs. mdpi.comufrj.brresearchgate.netrsc.org The octahydrofuro[3,4-c]pyridine core exhibits several characteristics of a privileged scaffold. Its defined stereochemistry and the spatial arrangement of its heteroatoms can facilitate interactions with the active sites of various enzymes and receptors.
The inherent structural rigidity of the octahydrofuro[3,4-c]pyridine system can lead to improved binding affinity and selectivity for target proteins by reducing the entropic penalty upon binding. Furthermore, the scaffold's chemical tractability allows for the systematic exploration of chemical space through the introduction of diverse substituents at multiple positions. This enables the fine-tuning of pharmacokinetic and pharmacodynamic properties, a critical aspect of drug lead optimization.
For example, the related octahydropyrano[3,4-c]pyridine scaffold has been successfully utilized in the generation of drug-like molecular libraries for the European Lead Factory, highlighting the utility of such saturated heterocyclic systems in drug discovery. nih.govresearchgate.net Similarly, derivatives of the analogous pyrrolo[3,4-c]pyridine have been investigated for a wide range of biological activities, including analgesic, antidiabetic, antiviral, and antitumor effects. mdpi.comnih.govresearchgate.netnih.gov These findings strongly suggest that the octahydrofuro[3,4-c]pyridine scaffold holds similar promise for the identification of novel therapeutic agents.
Table 1: Physicochemical Properties of Octahydrofuro[3,4-c]pyridine
| Property | Value | Source |
| Molecular Formula | C7H13NO | uni.lu |
| Molecular Weight | 127.18 g/mol | uni.lu |
| XLogP3-AA | 0.3 | uni.lu |
| Hydrogen Bond Donor Count | 1 | uni.lu |
| Hydrogen Bond Acceptor Count | 2 | uni.lu |
| Rotatable Bond Count | 0 | uni.lu |
Applications in Investigating Fundamental Reaction Mechanisms of Nitrogen-Containing Heterocycles
The study of reaction mechanisms is fundamental to advancing the field of organic synthesis. The octahydrofuro[3,4-c]pyridine framework can serve as a valuable tool for investigating the reactivity and transformations of complex nitrogen-containing heterocycles. Its fixed conformation can provide insights into the stereoelectronic effects that govern various chemical reactions.
For instance, the synthesis of substituted octahydrofuro[3,4-c]pyridine derivatives can be employed to study the regioselectivity and stereoselectivity of reactions such as N-alkylation, acylation, and transition metal-catalyzed cross-coupling reactions. The presence of the fused furan (B31954) ring introduces an additional layer of complexity and can influence the reactivity of the piperidine (B6355638) nitrogen.
A study on the synthesis of related tetrahydrofuro[3,2-c]pyridines via the Pictet-Spengler reaction demonstrated the influence of reaction conditions on the formation of the bicyclic system, including the formation of the hydrochloride salt. beilstein-journals.orgnih.gov Such studies, while not directly on the [3,4-c] isomer, provide a blueprint for how the octahydrofuro[3,4-c]pyridine scaffold could be used to probe the intricacies of heterocyclic chemistry. Understanding these fundamental reaction mechanisms is essential for the development of efficient and selective synthetic routes to novel and complex molecules.
Utilization in the Design and Synthesis of Advanced Materials
While the primary focus of research on the octahydrofuro[3,4-c]pyridine scaffold has been in the life sciences, its unique structural and chemical properties also suggest potential applications in materials science. The ability to introduce various functional groups onto the rigid bicyclic core could enable the synthesis of novel polymers, ligands for metal-organic frameworks (MOFs), and components of functional materials.
For example, bifunctional derivatives of octahydrofuro[3,4-c]pyridine could be used as monomers in polymerization reactions to create polymers with well-defined three-dimensional structures and tailored properties. The nitrogen and oxygen atoms within the scaffold could also act as coordination sites for metal ions, leading to the formation of coordination polymers or MOFs with interesting catalytic or gas sorption properties.
Although the exploration of octahydrofuro[3,4-c]pyridine in advanced materials is still in its infancy, the versatility of heterocyclic chemistry provides a strong foundation for future research in this area. The development of scalable and efficient synthetic routes to the octahydrofuro[3,4-c]pyridine core will be crucial for unlocking its full potential in materials science. google.com
Future Research Directions and Unexplored Avenues for Octahydrofuro 3,4 C Pyridine Hydrochloride
Development of Next-Generation Octahydrofuro[3,4-c]pyridine (B3008536) Derivatives with Enhanced Efficacy
The development of next-generation derivatives of the octahydrofuro[3,4-c]pyridine scaffold is a primary focus for enhancing therapeutic efficacy. Future research will likely concentrate on systematic modifications of the core structure to improve potency, selectivity, and pharmacokinetic properties.
Structure-Activity Relationship (SAR) Studies: A crucial aspect of developing next-generation derivatives is the comprehensive exploration of structure-activity relationships (SAR). By systematically altering substituents on both the furan (B31954) and pyridine (B92270) rings, researchers can identify key structural features that govern biological activity. For instance, studies on analogous pyridine-fused heterocycles have shown that the nature and position of substituents can significantly impact their therapeutic effects. nih.govnih.gov Future SAR studies on the octahydrofuro[3,4-c]pyridine core could explore the introduction of various functional groups, such as halogens, alkyl, aryl, and heteroaryl moieties, to probe interactions with biological targets. researchgate.net The insights gained from these studies will be instrumental in designing compounds with optimized activity profiles.
Stereochemistry and Conformational Analysis: The octahydrofuro[3,4-c]pyridine scaffold contains multiple chiral centers, making stereochemistry a critical factor in its biological activity. Future research should focus on the synthesis and evaluation of individual stereoisomers to determine the optimal configuration for target engagement. Advanced analytical techniques, such as X-ray crystallography and NMR spectroscopy, will be essential for elucidating the three-dimensional structure and preferred conformations of these derivatives, which can then be correlated with their biological efficacy.
Pharmacokinetic Optimization: A significant challenge in drug development is achieving favorable pharmacokinetic properties. Future efforts will likely involve modifying the octahydrofuro[3,4-c]pyridine scaffold to enhance metabolic stability, improve aqueous solubility, and optimize absorption, distribution, metabolism, and excretion (ADME) profiles. nih.gov The incorporation of polar functional groups or the use of prodrug strategies could be explored to overcome these challenges.
Below is a table summarizing potential modifications and their expected impact on the octahydrofuro[3,4-c]pyridine scaffold.
| Modification Site | Potential Substituents | Anticipated Impact | Relevant Research Areas |
| Pyridine Nitrogen | Alkyl, Acyl, Aryl groups | Modulation of basicity, solubility, and metabolic stability | SAR, Pharmacokinetics |
| Furan Oxygen | Bioisosteric replacement (e.g., with S or N) | Alteration of hydrogen bonding capacity and conformation | Bioisosterism, SAR |
| Carbon Backbone | Fluorine, Hydroxyl, Amino groups | Enhancement of binding affinity and target selectivity | Medicinal Chemistry, SAR |
Integration with Emerging High-Throughput Screening and Biological Research Technologies
To accelerate the discovery of novel therapeutic agents based on the octahydrofuro[3,4-c]pyridine scaffold, the integration of modern high-throughput screening (HTS) and other advanced biological research technologies is essential. These technologies enable the rapid evaluation of large compound libraries and provide deeper insights into their mechanisms of action.
High-Throughput Screening (HTS): HTS allows for the automated testing of thousands of compounds against a specific biological target. nih.gov The development of compound libraries based on the octahydrofuro[3,4-c]pyridine core will be a key step in this process. nih.govresearchgate.net These libraries can be screened against a wide range of targets, including enzymes, receptors, and ion channels, to identify promising lead compounds for various diseases.
High-Content Screening (HCS): HCS, an extension of HTS, combines automated microscopy with sophisticated image analysis to assess the effects of compounds on cellular models in a multiparametric manner. This technology can provide valuable information on a compound's cytotoxicity, mechanism of action, and off-target effects early in the drug discovery process. nih.gov Applying HCS to octahydrofuro[3,4-c]pyridine derivatives can help to identify compounds that induce desired phenotypic changes in cells, such as apoptosis in cancer cells or the inhibition of viral replication.
DNA-Encoded Libraries (DELs): DNA-encoded library technology (DELT) offers a powerful platform for the discovery of novel ligands for protein targets. acs.orgresearchgate.net By attaching a unique DNA barcode to each molecule in a library, researchers can screen billions of compounds simultaneously. nih.gov The development of DNA-compatible synthetic methods for the octahydrofuro[3,4-c]pyridine scaffold would enable the creation of vast DELs, significantly increasing the chances of identifying potent and selective binders for challenging drug targets. researchgate.net
The following table outlines how emerging technologies can be applied to research on octahydrofuro[3,4-c]pyridine derivatives.
| Technology | Application | Potential Outcomes | Key Advantages |
| High-Throughput Screening (HTS) | Primary screening of compound libraries against specific targets. | Identification of initial "hit" compounds. | Speed and scalability. |
| High-Content Screening (HCS) | Secondary screening to assess cellular effects and toxicity. | Characterization of compound activity in a biological context. | Multiparametric data acquisition. |
| DNA-Encoded Libraries (DELs) | Screening of vast chemical space for novel binders. | Discovery of ligands for difficult-to-drug targets. | Unprecedented library size. |
Theoretical Studies on Novel Reactivity and Transformation Pathways of the Scaffold
Theoretical and computational chemistry offers powerful tools for understanding the chemical properties of the octahydrofuro[3,4-c]pyridine scaffold and for guiding the design of new synthetic routes and derivatives.
Quantum Chemical Calculations: Quantum chemical methods, such as Density Functional Theory (DFT), can be used to investigate the electronic structure, reactivity, and spectroscopic properties of octahydrofuro[3,4-c]pyridine derivatives. researchgate.netresearchgate.net These calculations can predict sites of electrophilic and nucleophilic attack, determine the stability of reaction intermediates, and elucidate reaction mechanisms. researchgate.net Such theoretical insights can help chemists to devise more efficient and selective synthetic strategies. researchgate.net
Molecular Modeling and Docking: Computational modeling can be employed to predict how octahydrofuro[3,4-c]pyridine derivatives interact with their biological targets. Molecular docking studies can simulate the binding of these compounds to the active site of a protein, providing information about binding affinity and orientation. gkyj-aes-20963246.com This information is invaluable for rational drug design and for prioritizing compounds for synthesis and biological evaluation.
Predictive Models for Reactivity: The development of predictive computational models can help to explore novel reaction pathways for the functionalization of the octahydrofuro[3,4-c]pyridine core. researchgate.netrsc.org By simulating different reaction conditions and reagents, these models can identify new and efficient ways to synthesize diverse libraries of derivatives. This in silico approach can save significant time and resources compared to traditional experimental methods.
The table below details the application of theoretical studies in the future research of the octahydrofuro[3,4-c]pyridine scaffold.
| Theoretical Method | Specific Application | Expected Insights | Impact on Research |
| Density Functional Theory (DFT) | Calculation of electronic properties and reaction energies. | Understanding of reactivity, regioselectivity, and reaction mechanisms. | Guidance for synthetic planning. |
| Molecular Docking | Simulation of ligand-protein binding. | Prediction of binding modes and affinities. | Rational design of potent inhibitors. |
| Quantum Alchemy | Estimation of properties for millions of derivative compounds. | Rapid exploration of chemical space. | Efficient prioritization of synthetic targets. arxiv.org |
Q & A
Q. What are the recommended synthetic routes for Octahydrofuro[3,4-c]pyridine hydrochloride, and how can reaction conditions be optimized?
The synthesis typically involves multi-step ring-closing reactions to form the fused furopyridine system. A validated approach includes:
- Using hydroxylamine hydrochloride as a catalyst in dimethylformamide (DMF) to facilitate cyclization (analogous to methods for pyrazolo[3,4-b]pyridines) .
- Purification via column chromatography or recrystallization to isolate diastereomers, as seen in octahydro-1H-pyrano[3,4-c]pyridine synthesis .
- Optimization parameters: Temperature (70–90°C), reaction time (12–24 hours), and stoichiometric control of reagents to minimize byproducts.
Q. How should researchers characterize the purity and structural integrity of this compound?
Key analytical methods include:
- HPLC and TLC : For purity assessment, referencing protocols for related heterocycles (e.g., 4-methoxy-2-[3(4-phenyl-1-piperazinyl)]-propyl-pyrrolo[3,4-c]pyridine) .
- NMR and FT-IR : To confirm the fused ring structure and hydrochloride salt formation (e.g., C–Cl stretching at ~600 cm⁻¹ in IR) .
- Mass spectrometry (HRMS) : For molecular weight verification (expected m/z ~157.6 for the free base + HCl) .
Q. What are the stability considerations for this compound under varying storage conditions?
- Thermal stability : Avoid temperatures >25°C; degradation observed in similar compounds at elevated temperatures .
- Light sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photolytic cleavage of the furopyridine ring .
- Hygroscopicity : Use desiccants (e.g., silica gel) due to the hydrochloride salt’s affinity for moisture .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during the synthesis of this compound?
- Chiral catalysts : Employ asymmetric catalysis (e.g., BINOL-derived catalysts) to favor specific diastereomers, as demonstrated in fused pyrano/pyridine systems .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance stereoselectivity by stabilizing transition states .
- Post-synthetic resolution : Use chiral column chromatography or diastereomeric salt formation (e.g., tartaric acid derivatives) for enantiomeric separation .
Q. What strategies are effective in analyzing structure-activity relationships (SAR) for derivatives of this compound?
- Substitution patterns : Introduce functional groups (e.g., halogens, alkyl chains) at the 3- or 4-positions to modulate electronic effects, as seen in pyrrolo[3,4-b]pyridines .
- Pharmacophore modeling : Compare bioactivity data (e.g., receptor binding) with analogs like octahydrothieno[3,4-c]pyridine to identify critical moieties .
- In silico docking : Screen derivatives against target proteins (e.g., kinases) using software like AutoDock Vina to prioritize synthetic targets .
Q. How can researchers address contradictions in reported biological activity data for this compound?
- Experimental replication : Standardize assay conditions (e.g., cell lines, incubation times) to minimize variability .
- Meta-analysis : Cross-reference data from PubChem, pharmaceutical impurity standards, and peer-reviewed studies to identify consensus mechanisms .
- Counter-screening : Test the compound against off-target receptors (e.g., GPCRs, ion channels) to rule out nonspecific effects .
Q. What advanced analytical techniques are suitable for detecting trace impurities in bulk samples?
- LC-MS/MS : Quantify impurities at ppm levels, using reference standards for common byproducts (e.g., risperidone intermediates) .
- NMR spectroscopy with cryoprobes : Enhance sensitivity for low-abundance species (e.g., residual solvents or unreacted starting materials) .
- X-ray crystallography : Resolve structural ambiguities in impurities, particularly stereoisomers .
Method Development & Optimization
Q. How can reaction yields be improved in large-scale syntheses of this compound?
- Flow chemistry : Continuous processing reduces side reactions and improves heat management, as applied to pyridine derivatives .
- Microwave-assisted synthesis : Accelerate cyclization steps (e.g., 30-minute reactions at 100°C vs. 24 hours conventionally) .
- Catalyst recycling : Immobilize catalysts (e.g., on silica nanoparticles) to reduce costs and waste .
Q. What computational tools are recommended for predicting the physicochemical properties of this compound?
- ADMET prediction : Use SwissADME or ADMETLab to estimate solubility, logP, and metabolic stability .
- DFT calculations : Model electronic properties (e.g., HOMO-LUMO gaps) to guide synthetic modifications .
- Molecular dynamics simulations : Assess conformational flexibility in aqueous environments to inform formulation strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
